(Z)-3-ethyl-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-ethyl-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thioxothiazolidinone moiety. Key structural attributes include:
- Z-configuration at the methylene bridge, critical for spatial orientation and intermolecular interactions.
- A 3-ethyl group on the thiazolidinone ring, influencing steric bulk and hydrophobicity.
- The thioxo (C=S) group at position 2 of the thiazolidinone, which enhances electronic delocalization and may modulate biological activity.
This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors via heterocyclic interactions. However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[2-[2-hydroxyethyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-20-16(24)12(26-17(20)25)10-11-14(19(2)8-9-22)18-13-6-4-5-7-21(13)15(11)23/h4-7,10,22H,3,8-9H2,1-2H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCQGHTHCBOSX-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(C)CCO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(C)CCO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thioxothiazolidinone core, followed by the introduction of the pyridopyrimidine moiety through a condensation reaction. The hydroxyethylamino group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the pyridopyrimidine moiety, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
The compound's mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the pyridopyrimidine moiety may interact with enzyme active sites, modulating their activity.
Potential Therapeutic Applications
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : The structure suggests potential anti-inflammatory effects, similar to other thiazolidinones.
- Antimicrobial Effects : Preliminary studies indicate that derivatives may possess antimicrobial properties.
Case Studies and Research Findings
- Anticancer Research : A study evaluated the cytotoxic effects of related pyridopyrimidine compounds on various cancer cell lines, demonstrating significant inhibition of cell growth .
- Anti-inflammatory Activity : Research has shown that thiazolidinone derivatives exhibit anti-inflammatory properties in animal models, suggesting that (Z)-3-ethyl-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one may have similar effects .
- Antimicrobial Studies : Investigations into related compounds have revealed promising antimicrobial activity against various bacterial strains .
Mechanism of Action
The mechanism of action of (Z)-3-ethyl-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the pyridopyrimidine moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Effects on Solubility and Bioavailability
Biological Activity
(Z)-3-ethyl-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound that belongs to the thiazolidinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, acetylcholinesterase inhibitor, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolidinone core and a pyrido-pyrimidine moiety. Its molecular formula and structural characteristics contribute to its biological activity.
Anticancer Activity
Thiazolidinone derivatives, including the compound , have shown significant anticancer properties. Recent studies indicate that they can inhibit cancer cell proliferation through various mechanisms, such as enzyme inhibition and induction of apoptosis.
Key Findings:
- Inhibition of Cancer Cell Lines: The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, thiazolidinone derivatives have been reported to exhibit IC50 values in the low micromolar range against various tumor types .
- Mechanism of Action: The anticancer activity is attributed to the inhibition of key enzymes involved in cancer metabolism and proliferation, such as histone demethylases and other oncogenic pathways .
Acetylcholinesterase Inhibition
The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's.
Research Insights:
- Docking Studies: Molecular docking simulations have shown that this compound binds effectively to the AChE active site, demonstrating stronger binding affinity compared to standard drugs like Donepezil .
- In Vitro Activity: Experimental results indicate that certain derivatives exhibit potent AChE inhibitory activities with docking scores suggesting favorable interactions within the enzyme's active site .
Pharmacological Profile
The biological profile of this compound extends beyond anticancer and AChE inhibition:
| Activity | Description |
|---|---|
| Antioxidant | Exhibits free radical scavenging properties, contributing to cellular protection. |
| Antimicrobial | Shows efficacy against various bacterial strains, indicating potential as an antibiotic. |
| Anti-inflammatory | Reduces inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases. |
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives similar to (Z)-3-ethyl-5...:
- Study on Anticancer Activity: A study reported that thiazolidinone derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
- AChE Inhibition Study: Another research highlighted the efficacy of thiazolidinones as AChE inhibitors, with some compounds showing comparable or superior activity to established drugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-3-ethyl-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
- Methodology : The compound’s thiazolidin-4-one core can be synthesized via condensation reactions. For example, refluxing intermediates like 6-amino-1,3-dimethyluracil with aromatic aldehydes forms Schiff bases, which react with 2-mercaptoacetic acid to yield thiazolidin-4-one derivatives . The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized via cyclization reactions involving substituted pyrimidines. Optimization of solvent (e.g., ethanol) and reaction time (typically 2–6 hours) is critical for yield improvement .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve the (Z)-configuration of the methylene group .
- Spectroscopy : High-resolution NMR (e.g., H, C, DEPT-135) confirms substituent positions. The thioxo group () appears as a distinct peak at ~170 ppm in C NMR.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies can optimize reaction conditions for synthesizing this compound with high enantiomeric purity?
- Methodology :
- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., L-proline derivatives) during the condensation step to control stereochemistry.
- Heuristic algorithms : Apply Bayesian optimization to screen reaction parameters (temperature, solvent polarity, stoichiometry) systematically. For example, a 20% increase in yield was reported using such methods for similar heterocycles .
Q. How do mechanistic studies explain unexpected byproducts during the synthesis of the pyrido[1,2-a]pyrimidin-4-one moiety?
- Methodology :
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates. For example, the formation of a dithiazole byproduct (common in heterocyclic synthesis) can arise from sulfur-mediated cyclization .
- Computational modeling : DFT calculations (e.g., Gaussian 16) identify transition states favoring side reactions. Adjusting electron-withdrawing groups on the pyrimidine ring reduces unwanted cyclization .
Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. anticancer) be resolved for this compound?
- Methodology :
- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity (e.g., against S. aureus and E. coli) alongside MTT assays for cytotoxicity (e.g., using HeLa cells). Discrepancies often arise from assay-specific thresholds .
- SAR analysis : Modify substituents (e.g., the 2-hydroxyethyl group) to isolate pharmacophores responsible for specific activities.
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) with purified enzymes like DNA gyrase.
- Molecular docking : Use AutoDock Vina to simulate binding modes. For instance, the thioxo group may coordinate with Mg ions in kinase active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
